Product packaging for Hexadecane-1-d(Cat. No.:CAS No. 211101-04-1)

Hexadecane-1-d

Cat. No.: B1626826
CAS No.: 211101-04-1
M. Wt: 227.45 g/mol
InChI Key: DCAYPVUWAIABOU-MICDWDOJSA-N
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Description

Hexadecane-1-d (C₁₆H₃₁D) is a deuterated derivative of hexadecane (C₁₆H₃₄), where one hydrogen atom at the terminal (C-1) position is replaced by deuterium (²H or D). This isotopic substitution minimally alters its chemical reactivity but significantly impacts its physical and spectroscopic properties, making it invaluable in analytical and materials sciences. This compound is commonly used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to its near-identical retention times and chemical behavior compared to non-deuterated hexadecane, while allowing precise quantification via isotopic differentiation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34 B1626826 Hexadecane-1-d CAS No. 211101-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYPVUWAIABOU-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486641
Record name Hexadecane-1-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211101-04-1
Record name Hexadecane-1-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211101-04-1
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Preparation Methods

Mechanism and Conditions

In a fixed-bed reactor, n-hexadecane undergoes exchange with deuterium gas (D₂) at 190–200°C over carbon-supported catalysts. The terminal C-H bonds are more reactive due to lower bond dissociation energy, enabling preferential deuteration at the first carbon. Isotopic purity exceeding 99% is achievable by optimizing reaction duration and catalyst loading. For example, Rh/C catalysts yield this compound with 35–76% efficiency, depending on volatilization losses.

Epimerization and Selectivity

While structural isomerization is minimal under these conditions, epimerization at asymmetric carbons may occur. To mitigate this, shorter reaction times (12–18 hours) and lower temperatures (180°C) are recommended for mono-deuteration. Recent advances in bimetallic catalysts (e.g., Pd-Rh/C) enhance terminal selectivity, achieving >90% deuterium incorporation at C1.

Enzymatic Decarboxylative Deuteration

Engineered photodecarboxylases enable eco-friendly deuteration using D₂O as a deuterium source. This method is ideal for synthesizing chiral or regioselectively labeled this compound.

Photodecarboxylase-Catalyzed Reaction

Chlorella variabilis photodecarboxylase (CvFAP) mutants decarboxylate carboxylic acid precursors (e.g., heptadecanoic acid) in D₂O, yielding this compound after decarboxylation. The reaction proceeds under blue light (450 nm) at 30°C, with yields up to 85% and enantiomeric ratios of 94:6 for chiral derivatives.

Substrate Engineering

Linear carboxylic acids (C15–C17) are optimal precursors. For example, heptadecanoic acid-1-¹³C produces this compound upon enzymatic decarboxylation, confirmed via GC-MS. Mutant enzymes (e.g., Y466A) expand substrate scope to bulky and cyclic analogs, though yields drop to 40–60% for branched chains.

Grignard Reagent-Based Synthesis

Classical organometallic synthesis provides high-purity this compound through deuterated quenching agents.

Reaction Protocol

1-Bromohexadecane is treated with magnesium in anhydrous ether to form the Grignard reagent (C₁₆H₃₃MgBr). Quenching with D₂O replaces the terminal bromide with deuterium, yielding this compound. This method achieves 70–80% yields under inert atmospheres, with side products (e.g., alkanes from proton quenching) minimized by excess D₂O.

Limitations

The requirement for anhydrous conditions and sensitive handling of Grignard reagents complicates scalability. Additionally, bromohexadecane precursors are costly compared to hydrocarbon feedstocks.

Adaptation of Hydrodehalogenation Techniques

Patent CN101462920A describes a one-step hydrodehalogenation method for n-hexadecane, adaptable for deuterium incorporation.

Deuterated Hydrochloric Acid Method

Replacing HCl with DCl in the dehydrohalogenation of 1-chlorohexadecane introduces deuterium at C1. Using zinc dust and glacial acetic acid at 100–110°C, this method achieves 65% yields with 95% isotopic purity. Sulfuric acid washing removes unsaturated byproducts, simplifying purification.

Comparative Analysis of Preparation Methods

Method Yield (%) Isotopic Purity Cost (Relative) Scalability
Catalytic Exchange 35–76 >99% Moderate High
Enzymatic 40–85 95–98% Low Medium
Grignard 70–80 99% High Low
Hydrodehalogenation 65 95% Moderate High

Key Findings :

  • Catalytic exchange balances cost and scalability but requires precise temperature control.
  • Enzymatic deuteration is eco-friendly but limited to carboxylic acid precursors.
  • Grignard synthesis offers high purity but is impractical for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Hexadecane-1-d undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexadecanoic acid (palmitic acid) using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.

    Substitution: The deuterium atom in this compound can be replaced by other atoms or groups through substitution reactions. For example, halogenation can replace the deuterium atom with a halogen atom using reagents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with a catalyst such as platinum or palladium

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Hexadecanoic acid (palmitic acid)

    Reduction: No significant change as this compound is already saturated

    Substitution: Halogenated hexadecane derivatives

Scientific Research Applications

Chemical and Physical Properties

Hexadecane-1-d has a molecular formula of C16H34 and is characterized by its high boiling point and inertness to most chemical reactions. It is insoluble in water but soluble in non-polar solvents, making it suitable for various applications.

Biochemical Studies

This compound is utilized in biochemical research for several purposes:

  • Substrate for Microbial Growth : It serves as a sole carbon source for specific bacterial strains, facilitating studies on microbial degradation and bioremediation processes. For example, research demonstrated that nitrate-reducing bacteria could effectively degrade this compound, indicating its potential in bioremediation strategies for contaminated environments .
  • Emulsification Studies : this compound is used to investigate the properties of emulsifiers derived from natural sources, such as wheat proteins. Studies have shown that certain wheat seed proteins can act as effective emulsifiers when combined with hexadecane, which aids in understanding protein-oil interactions .

Environmental Applications

This compound plays a role in environmental science:

  • Bioremediation : It has been explored for its efficacy in bioremediation of hydrocarbon-contaminated soils. Research indicates that alternating bioremediation techniques can enhance the degradation rate of hexadecane in soil, achieving up to 78.5% degradation after 45 days .
  • Phase Change Material : this compound is also studied as a phase change material (PCM) due to its thermal properties. When combined with materials like exfoliated graphite nanoplatelets (xGnP), it shows promise for improving thermal energy storage in building materials .

Degradation Rates of this compound

Treatment MethodDegradation Rate (%)Time Frame (Days)
Bioremediation Alone1.99
Electrokinetics Alone1.99
Combined Treatment78.545

Emulsification Efficiency of Wheat Proteins with this compound

Protein SourceEmulsification Efficiency (%)
Wheat Protein CM375
Soy Protein60
Casein55

Case Study on Biodegradation

In a study conducted on the anaerobic biodegradation of this compound by nitrate-reducing bacteria, researchers established cultures using sediment from Onondaga Lake, New York. The results indicated that hexadecane could effectively support microbial growth while facilitating the reduction of nitrates in the medium . The study highlighted the potential for using hexadecane as a model compound for assessing biodegradation pathways.

Case Study on Emulsification

A recent investigation into the emulsifying properties of this compound revealed that wheat proteins could stabilize oil-in-water emulsions effectively. This study was significant for food science and pharmaceuticals, where stable emulsions are crucial for product formulation . The findings suggest that hexadecane can be utilized to enhance the stability and texture of emulsified products.

Mechanism of Action

The mechanism of action of hexadecane-1-d is primarily related to its hydrophobic properties and its ability to interact with lipid membranes. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Hexadecane-1-d vs. Non-Deuterated Hexadecane

Property This compound Hexadecane (C₁₆H₃₄)
Molecular Formula C₁₆H₃₁D C₁₆H₃₄
Boiling Point (°C) ~287 (slightly elevated) 287
Density (g/cm³) ~0.776 (marginally higher) 0.773
NMR Chemical Shift Distinct ¹H and ²H signals Single ¹H resonance
Applications Internal standard in MS/NMR Solvent, fuel surrogate

Key Findings :

  • Deuterium substitution in this compound introduces negligible changes in bulk physical properties (e.g., boiling point) but enables precise tracking in spectroscopic analyses due to isotopic labeling .
  • Non-deuterated hexadecane is widely used as a reference in combustion studies and as a solvent, whereas this compound’s role is specialized for analytical calibration .

Comparison with Longer-Chain Alkanes (e.g., Octadecane)

Compound Chain Length Melting Point (°C) Applications
This compound C16 18–20 Analytical standards, isotopic studies
Octadecane (C₁₈H₃₈) C18 28–30 Lubricants, wax formulations
Tetratriacontane (C₃₄H₇₀) C34 72–74 High-temperature materials

Key Findings :

  • Longer-chain alkanes like octadecane and tetratriacontane exhibit higher melting points due to increased van der Waals interactions, limiting their utility in low-temperature applications compared to this compound .
  • This compound’s moderate chain length balances volatility and stability, making it preferable for spectroscopic calibration over very long-chain analogs .

Comparison with Branched Alkanes (e.g., 2-Methyloctadecane)

Compound Structure Branching Impact Applications
This compound Linear, terminal D Isotopic differentiation Analytical chemistry
2-Methyloctadecane Branched (C-2) Reduced crystallinity, lower melting Surfactants, polymer additives
2,6,10-Trimethylpentadecane Multi-branched Enhanced fluidity at low temperatures Biofuel blends, refrigeration oils

Key Findings :

  • Branched alkanes like 2-methyloctadecane exhibit lower melting points and improved fluidity, whereas this compound’s linear structure ensures predictable behavior in analytical workflows .
  • Deuterated analogs of branched alkanes are less commonly reported, highlighting this compound’s unique role in isotopic studies .

Functionalized Derivatives (e.g., Hexadecanoic Acid Ethyl Ester)

Compound Functional Group Reactivity & Applications
This compound Alkane (deuterated) Stable, inert; analytical calibration
Hexadecanoic acid ethyl ester Ester Hydrolyzable; biofuels, cosmetics
Hexadecanedioic acid Diacid Polymer synthesis, corrosion inhibitors

Key Findings :

  • Functionalized derivatives (e.g., esters, acids) are chemically reactive and serve distinct industrial roles, unlike this compound, which is prized for its stability and isotopic labeling .

Research Implications and Limitations

  • Gaps in Data : Detailed thermodynamic properties (e.g., vapor pressure, enthalpy of combustion) for this compound are sparsely reported in the provided evidence, necessitating further experimental studies.
  • Industrial Relevance: this compound’s niche applications contrast with the broader utility of non-deuterated alkanes and functionalized derivatives .

Biological Activity

Hexadecane-1-d, a deuterated form of hexadecane, is a saturated hydrocarbon that has garnered attention in various biological studies due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its degradation by microbial strains, metabolic pathways, and potential pharmacological implications.

Overview of this compound

Hexadecane (C16H34) is a straight-chain alkane with significant environmental and industrial relevance. The deuterated variant, this compound (C16H33D), is utilized in research to trace metabolic pathways and understand degradation processes in microbial systems. Its stable isotopic labeling allows for precise tracking in biological assays.

Microbial Degradation of this compound

Microbial Utilization
Several bacterial strains have been identified as capable of utilizing hexadecane as a carbon source. Notably, Pseudomonas species exhibit substantial degradation capabilities. A study demonstrated that Pseudomonas synxantha LSH-7 could absorb hexadecane quantitatively, showing chemotactic movement towards it rather than its metabolic intermediates .

Degradation Efficiency
Research indicates that different bacterial strains exhibit varying efficiencies in degrading hexadecane. For instance:

Bacterial StrainDegradation Efficiency (%)Conditions
Pseudomonas aeruginosa96%1% hexadecane in MSM medium
Acinetobacter RAG-IB278%1% hexadecane in MSM medium
Rhodococcus erythropolisFastest growth observedMSM with 1% hexadecane

The optimal concentration for bacterial growth and enzyme activity was found to be around 10 mg/L of hexadecane, beyond which the growth rate significantly decreased due to the toxic effects of higher concentrations .

Enzymatic Activity Related to this compound Degradation

Enzyme Production
The enzymatic breakdown of hexadecane involves several key enzymes, including alkane hydroxylases and dehydrogenases. Studies have shown that intracellular alkane hydroxylase activity peaks at approximately 230 U/mg after three days of incubation .

Extracellular Enzyme Activity
Extracellular enzymes also play a crucial role in the degradation process. For example, one study reported a peak extracellular alkane hydroxylase activity of 125 U/mg at day one, stabilizing thereafter . This suggests that both intracellular and extracellular enzymes are vital for efficient biodegradation.

Case Study 1: Bioremediation Applications

A study focused on modeling the bioremediation of hexadecane from contaminated soil using pure cultures of Acinetobacter and Acromobacter. The research employed statistical analyses to optimize conditions for maximum hexadecane removal efficiency . Results indicated significant variations in degradation rates based on microbial strain and environmental conditions.

Case Study 2: Pharmacological Insights

In pharmacological contexts, hexadecane derivatives have been explored for their neuroprotective properties. A compound derived from hexadecane exhibited potential neuroprotective effects in neuronal cell cultures, indicating possible therapeutic applications for neurodegenerative diseases .

Q & A

Q. Q. How to structure a research paper on this compound to meet journal standards (e.g., Reviews in Analytical Chemistry)?

  • Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail synthesis and characterization protocols, referencing supplementary files for extended datasets. Use tables to compare isotopic purity across batches and figures to illustrate KIE trends. Discuss limitations (e.g., cost of deuterated reagents) and propose future studies (e.g., computational modeling of isotopic effects) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecane-1-d
Reactant of Route 2
Hexadecane-1-d

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